molecular formula C11H12O5 B1583233 Methyl 2-formyl-3,5-dimethoxybenzoate CAS No. 52344-93-1

Methyl 2-formyl-3,5-dimethoxybenzoate

Cat. No.: B1583233
CAS No.: 52344-93-1
M. Wt: 224.21 g/mol
InChI Key: HLWARVBOEGPPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-formyl-3,5-dimethoxybenzoate: is an organic compound with the molecular formula C11H12O5 and a molecular weight of 224.21 g/mol . It is a derivative of benzoic acid, characterized by the presence of formyl and methoxy groups on the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-formyl-3,5-dimethoxybenzoate can be synthesized through several methods. One common method involves the reaction of 1,1-dichlorodimethyl ether with methyl 3,5-dimethoxybenzoate . The reaction typically occurs in the presence of a base, such as sodium hydroxide, and under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The synthesis involves standard organic chemistry techniques, including esterification and formylation reactions .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-formyl-3,5-dimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-formyl-3,5-dimethoxybenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation into various products. The formyl group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s reactivity and solubility .

Comparison with Similar Compounds

Comparison: Methyl 2-formyl-3,5-dimethoxybenzoate is unique due to the specific positioning of the formyl and methoxy groups on the benzene ring. This arrangement influences its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, the presence of two methoxy groups in the 3 and 5 positions can enhance its solubility in organic solvents and affect its reactivity in substitution reactions .

Properties

IUPAC Name

methyl 2-formyl-3,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-14-7-4-8(11(13)16-3)9(6-12)10(5-7)15-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWARVBOEGPPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350879
Record name Methyl 2-formyl-3,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52344-93-1
Record name Methyl 2-formyl-3,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-formyl-3,5-dimethoxybenzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 2-formyl-3,5-dimethoxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-formyl-3,5-dimethoxybenzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 2-formyl-3,5-dimethoxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-formyl-3,5-dimethoxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-formyl-3,5-dimethoxybenzoate
Customer
Q & A

Q1: What is the significance of Methyl 2-formyl-3,5-dimethoxybenzoate in the context of antimycobacterial research?

A: this compound serves as a crucial starting material in synthesizing isoindolinones, specifically clitocybin derivatives. [] This compound provides the core structure onto which different chemical groups can be attached, leading to a variety of derivatives with potentially enhanced antimycobacterial activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.